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Compound of Interest

Compound Name: 4-Isopropylpiperidine

Cat. No.: B035371 Get Quote

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 4-
Isopropylpiperidine

Introduction: The Significance of the Piperidine
Scaffold
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands

as one of the most prevalent structural motifs in pharmaceutical sciences.[1] Its derivatives are

integral to over twenty classes of pharmaceuticals and a vast array of natural alkaloids, owing

to the ring's conformational flexibility and its ability to engage in crucial hydrogen bonding and

ionic interactions as a basic nitrogen center.[1][2] Within this broad class, 4-
isopropylpiperidine serves as a valuable building block and a foundational structure for

exploring structure-activity relationships (SAR) in drug design. Its non-polar, sterically

demanding isopropyl group at the C4 position profoundly influences the molecule's

stereochemistry, conformational preferences, and ultimately, its utility in medicinal chemistry.

This guide provides a comprehensive analysis of the chemical structure, stereochemical

properties, synthesis, and characterization of 4-isopropylpiperidine, tailored for researchers

and drug development professionals.

Physicochemical Properties of 4-
Isopropylpiperidine
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A summary of the core physicochemical properties of 4-isopropylpiperidine is essential for its

practical application in a laboratory setting. These properties are collated from established

chemical databases and predictive modeling.

Property Value Source

Molecular Formula C₈H₁₇N [3][4]

Molecular Weight 127.23 g/mol [3][4][5]

IUPAC Name 4-(propan-2-yl)piperidine [3]

Normal Boiling Point 450.10 K (176.95 °C) [5]

logP (Octanol/Water) 1.642 [5]

CAS Number 41303-72-8 [3]

Core Chemical Structure and Stereochemistry
The defining characteristics of 4-isopropylpiperidine arise from the interplay between the

piperidine ring's geometry and the spatial arrangement of the isopropyl substituent.

Conformational Analysis: The Dominance of the
Equatorial Conformer
Like cyclohexane, the piperidine ring is not planar and predominantly adopts a low-energy chair

conformation to minimize angular and torsional strain.[6] This leads to two distinct orientations

for substituents: axial (perpendicular to the ring's plane) and equatorial (in the plane of the

ring). These two chair conformations can interconvert via a process known as a "ring flip."

For 4-isopropylpiperidine, the bulky isopropyl group has a strong energetic preference for the

equatorial position. When forced into the axial position, the isopropyl group experiences severe

steric repulsion with the axial hydrogen atoms at the C2 and C6 positions. These unfavorable

interactions, known as 1,3-diaxial interactions, destabilize the axial conformer significantly. The

conformational free energy (-ΔG°), or A-value, for an isopropyl group on a cyclohexane ring is

approximately 2.2 kcal/mol, and similar values are expected for the piperidine ring.[7] This large
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energy difference means that at equilibrium, the equatorial conformer is overwhelmingly

favored.

The diagram below, generated using DOT language, illustrates this critical conformational

equilibrium.

Caption: Fig 1. Chair-chair interconversion of 4-isopropylpiperidine.

Chirality Considerations
4-Isopropylpiperidine itself is an achiral molecule as it possesses a plane of symmetry

passing through the nitrogen, the C4 carbon, and the methine hydrogen of the isopropyl group.

However, chirality is readily introduced upon substitution at other positions on the ring or by the

formation of certain derivatives. For instance, substitution at C2, C3, C5, or C6 can create one

or more stereocenters, leading to the possibility of enantiomers and diastereomers.

Understanding and controlling this stereochemistry is paramount in drug development, as

different enantiomers of a chiral drug can exhibit vastly different pharmacological and

toxicological profiles.[8]

Synthesis of 4-Isopropylpiperidine
The most direct and industrially scalable method for synthesizing 4-isopropylpiperidine is the

catalytic hydrogenation of 4-isopropylpyridine. This reaction involves the reduction of the

aromatic pyridine ring to a saturated piperidine ring.

Synthetic Workflow: From Pyridine to Piperidine
The general workflow involves the reduction of the C=N and C=C bonds of the pyridine ring

using a heterogeneous catalyst, typically under a hydrogen atmosphere.
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4-Isopropylpyridine
H₂ Gas

Catalyst (e.g., PtO₂, Rh/C)
Solvent (e.g., EtOH, AcOH)

Catalytic Hydrogenation
(High Pressure, Elevated Temp.)

Filtration to remove catalyst
Solvent evaporation

Distillation under reduced pressure

4-Isopropylpiperidine

Fig 2. General workflow for the synthesis of 4-isopropylpiperidine.
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Sample Preparation

Chiral HPLC System

Detection & Analysis

Dissolve Racemic Mixture
in Mobile Phase

Inject Sample

Chiral Stationary Phase (CSP)
(e.g., polysaccharide-based)

Differential Interaction:
One enantiomer interacts more

strongly with the CSP

Separated Enantiomers Elute
at Different Retention Times

UV or CD Detector

Generate Chromatogram
(Two separate peaks)

Quantify Enantiomeric Excess (ee%)

Fig 3. Workflow for enantiomeric separation using Chiral HPLC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications -
PMC [pmc.ncbi.nlm.nih.gov]

2. ijnrd.org [ijnrd.org]

3. 4-Isopropyl-piperidine [webbook.nist.gov]

4. 4-Isopropyl-piperidine [webbook.nist.gov]

5. 4-Isopropyl-piperidine - Chemical & Physical Properties by Cheméo [chemeo.com]

6. Accurate conformational stability and cationic structure of piperidine determined by
conformer-specific VUV-MATI spectroscopy - Physical Chemistry Chemical Physics (RSC
Publishing) [pubs.rsc.org]

7. Conformational analysis. Part 16. Conformational free energies in substituted piperidines
and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

To cite this document: BenchChem. [4-Isopropylpiperidine chemical structure and
stereochemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b035371#4-isopropylpiperidine-chemical-structure-
and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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